![molecular formula C14H21NO B13254289 {1-[Amino(phenyl)methyl]cyclohexyl}methanol](/img/structure/B13254289.png)
{1-[Amino(phenyl)methyl]cyclohexyl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{1-[Amino(phenyl)methyl]cyclohexyl}methanol is an organic compound that features a cyclohexyl ring substituted with an amino group and a phenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[Amino(phenyl)methyl]cyclohexyl}methanol typically involves the reaction of cyclohexanone with benzylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst like palladium on carbon. The reaction proceeds as follows:
- Cyclohexanone reacts with benzylamine to form an imine intermediate.
- The imine intermediate is then reduced to form this compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
{1-[Amino(phenyl)methyl]cyclohexyl}methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a secondary amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of cyclohexanone or benzaldehyde derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of brominated or nitrated phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, {1-[Amino(phenyl)methyl]cyclohexyl}methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a ligand in the study of receptor-ligand interactions. Its structural features make it a valuable tool for probing the binding sites of various biological targets.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its derivatives may exhibit therapeutic properties, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of {1-[Amino(phenyl)methyl]cyclohexyl}methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the phenyl group can engage in π-π interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylmethanol: Similar structure but lacks the amino and phenyl groups.
Benzylamine: Contains the amino and phenyl groups but lacks the cyclohexyl ring.
Cyclohexanone: Contains the cyclohexyl ring but lacks the amino and phenyl groups.
Uniqueness
{1-[Amino(phenyl)methyl]cyclohexyl}methanol is unique due to the presence of both the amino and phenyl groups attached to the cyclohexyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H21NO |
|---|---|
Molecular Weight |
219.32 g/mol |
IUPAC Name |
[1-[amino(phenyl)methyl]cyclohexyl]methanol |
InChI |
InChI=1S/C14H21NO/c15-13(12-7-3-1-4-8-12)14(11-16)9-5-2-6-10-14/h1,3-4,7-8,13,16H,2,5-6,9-11,15H2 |
InChI Key |
RHSYYPIQBHUJEE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CO)C(C2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


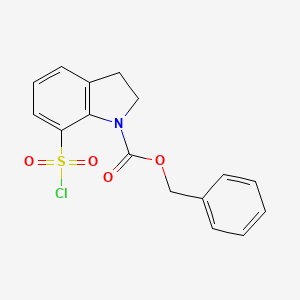
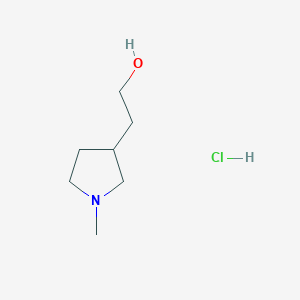
amine](/img/structure/B13254223.png)
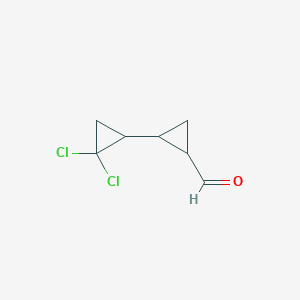
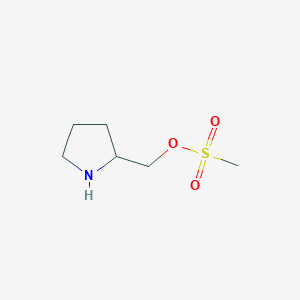

![{5H,6H,8H-imidazo[2,1-c][1,4]oxazin-2-yl}methanol](/img/structure/B13254244.png)
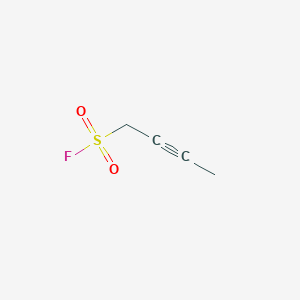

![{2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanesulfonyl chloride](/img/structure/B13254271.png)
![4-[4-(2-Hydroxyethyl)-1H-pyrazol-1-yl]phenol](/img/structure/B13254284.png)



